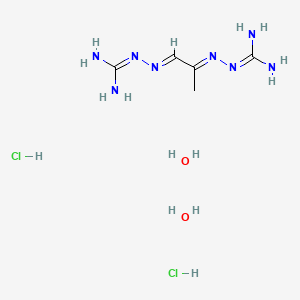
1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
Research has shown that derivatives of 1,1'-(Methylethanedilidenedinitrilo)biguanidine possess significant antiproliferative effects on cancer cells. In a study conducted on Ehrlich ascites carcinoma cells, compounds related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine demonstrated potent inhibition of cell proliferation. These compounds were found to inhibit S-adenosyl-L-methionine decarboxylase activity in tumor cells, which is a crucial enzyme in polyamine biosynthesis, a process essential for cell growth and proliferation. The study suggests that these compounds could interfere with tumor cell energy production and polyamine metabolism, leading to their antiproliferative effects (Alhonen-Hongisto, Pösö, & Jänne, 1980).
Antimicrobial Activity
Another study explored the synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts, including derivatives similar to 1,1'-(Methylethanedilidenedinitrilo)biguanidine. These compounds were synthesized and tested for their efficacy against bacteria and fungi. The minimal inhibition concentration (MIC) values indicated that these polymeric compounds are effective in controlling microbial growth, with MIC values not exceeding 200 µg/ml. This demonstrates the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives as antimicrobial agents (Zhang, Jiang, & Chen, 1999).
Antiplaque Properties
Research into the antiplaque properties of alkyl bis(biguanides), closely related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine, revealed that these compounds exhibit significant antibacterial activity against oral pathogens such as Streptococcus mutans and Actinomyces species. These findings suggest the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives in oral healthcare, particularly in the formulation of antiplaque agents (Coburn, Baker, Evans, Genco, & Fischman, 1978).
Edible Coatings
The development of carboxymethyl cellulose/sodium alginate/chitosan biguanidine hydrochloride ternary systems for edible coatings showcases another application. Chitosan biguanidine hydrochloride, a derivative, was used as a crosslinker to improve the properties of edible coatings, enhancing their thermal stability, mechanical properties, and antimicrobial activities. Such coatings can significantly reduce storage weight loss and inhibit spoilage, making them promising for food preservation (Salama, Abdel Aziz, & Alsehli, 2019).
Propiedades
Número CAS |
31959-87-2 |
|---|---|
Nombre del producto |
1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate |
Fórmula molecular |
C5H18Cl2N8O2 |
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;; |
Clave InChI |
WTJBHEZHUNHLJR-RRFWXCNOSA-N |
SMILES isomérico |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
SMILES canónico |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
Sinónimos |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



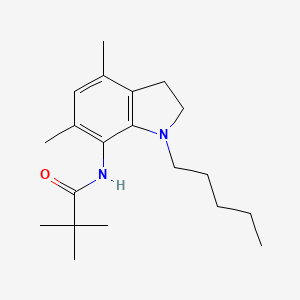
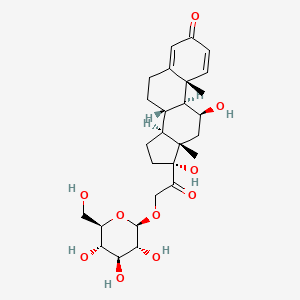
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
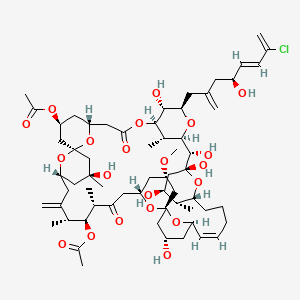
![[(4aR,5R,6R,7S)-7-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-6-yl] acetate](/img/structure/B1241980.png)
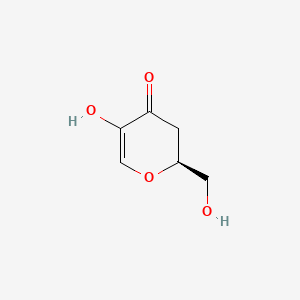
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)
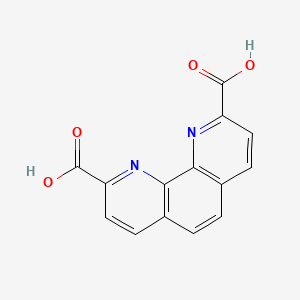
![N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1241988.png)
![[(3S,8S,9R,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1241989.png)
![(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241990.png)
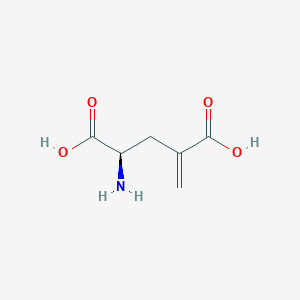
![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)